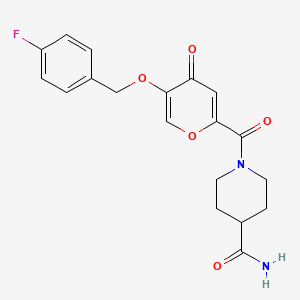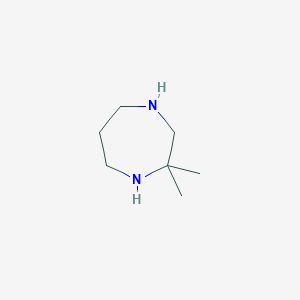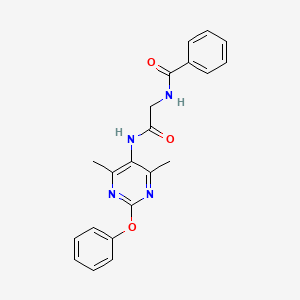![molecular formula C25H22FN5O4 B2843171 Benzyl 2-[6-(4-fluorophenyl)-4,7,8-trimethyl-1,3-dioxopurino[7,8-a]imidazol-2-yl]acetate CAS No. 896321-84-9](/img/new.no-structure.jpg)
Benzyl 2-[6-(4-fluorophenyl)-4,7,8-trimethyl-1,3-dioxopurino[7,8-a]imidazol-2-yl]acetate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Benzyl 2-[6-(4-fluorophenyl)-4,7,8-trimethyl-1,3-dioxopurino[7,8-a]imidazol-2-yl]acetate is a complex organic compound that belongs to the class of purine derivatives. This compound is characterized by its unique structure, which includes a benzyl group, a fluorophenyl group, and a purine-imidazole fused ring system. It is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug development.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of Benzyl 2-[6-(4-fluorophenyl)-4,7,8-trimethyl-1,3-dioxopurino[7,8-a]imidazol-2-yl]acetate typically involves multi-step organic reactions. A common synthetic route includes the following steps:
Formation of the Purine-Imidazole Core: This step involves the cyclization of appropriate precursors to form the purine-imidazole fused ring system. Reagents such as formamide and ammonium acetate are often used under reflux conditions.
Introduction of the Fluorophenyl Group: The fluorophenyl group is introduced via a nucleophilic aromatic substitution reaction. This step may require the use of a fluorinated benzene derivative and a strong base like sodium hydride.
Attachment of the Benzyl Group: The benzyl group is typically introduced through a benzylation reaction using benzyl chloride and a base such as potassium carbonate.
Esterification: The final step involves the esterification of the carboxylic acid intermediate with benzyl alcohol in the presence of a catalyst like sulfuric acid.
Industrial Production Methods: Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can be employed to scale up the production process efficiently.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the methyl groups on the purine ring. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reduction reactions can target the carbonyl groups in the purine-imidazole core. Sodium borohydride and lithium aluminum hydride are typical reducing agents used.
Substitution: The benzyl and fluorophenyl groups can participate in various substitution reactions. For example, nucleophilic substitution can occur at the fluorophenyl ring, while electrophilic substitution can take place at the benzyl group.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Sodium hydride in dimethylformamide for nucleophilic substitution.
Major Products:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted benzyl or fluorophenyl derivatives.
Chemistry:
- Used as a precursor in the synthesis of more complex purine derivatives.
- Studied for its reactivity and stability under various chemical conditions.
Biology:
- Investigated for its potential as an enzyme inhibitor, particularly targeting purine metabolism enzymes.
- Explored for its antimicrobial and antiviral properties.
Medicine:
- Potential applications in the development of new therapeutic agents for diseases such as cancer and viral infections.
- Studied for its anti-inflammatory and analgesic effects.
Industry:
- Utilized in the synthesis of specialty chemicals and pharmaceuticals.
- Potential use in the development of novel materials with specific electronic or optical properties.
作用機序
The mechanism of action of Benzyl 2-[6-(4-fluorophenyl)-4,7,8-trimethyl-1,3-dioxopurino[7,8-a]imidazol-2-yl]acetate involves its interaction with specific molecular targets, such as enzymes involved in purine metabolism. The compound may inhibit these enzymes by binding to their active sites, thereby blocking the catalytic activity. This inhibition can lead to a decrease in the production of purine nucleotides, which are essential for DNA and RNA synthesis, ultimately affecting cell proliferation and survival.
類似化合物との比較
Adenosine: A naturally occurring purine nucleoside with similar structural features but lacks the fluorophenyl and benzyl groups.
Allopurinol: A purine analog used to treat gout by inhibiting xanthine oxidase, an enzyme involved in purine metabolism.
Caffeine: A methylxanthine derivative with a purine core, known for its stimulant effects.
Uniqueness: Benzyl 2-[6-(4-fluorophenyl)-4,7,8-trimethyl-1,3-dioxopurino[7,8-a]imidazol-2-yl]acetate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the fluorophenyl group enhances its potential as an enzyme inhibitor, while the benzyl group may improve its pharmacokinetic properties.
特性
CAS番号 |
896321-84-9 |
|---|---|
分子式 |
C25H22FN5O4 |
分子量 |
475.48 |
IUPAC名 |
benzyl 2-[6-(4-fluorophenyl)-4,7,8-trimethyl-1,3-dioxopurino[7,8-a]imidazol-2-yl]acetate |
InChI |
InChI=1S/C25H22FN5O4/c1-15-16(2)31-21-22(27-24(31)30(15)19-11-9-18(26)10-12-19)28(3)25(34)29(23(21)33)13-20(32)35-14-17-7-5-4-6-8-17/h4-12H,13-14H2,1-3H3 |
InChIキー |
PBAUOJUMKDTDIC-UHFFFAOYSA-N |
SMILES |
CC1=C(N2C3=C(N=C2N1C4=CC=C(C=C4)F)N(C(=O)N(C3=O)CC(=O)OCC5=CC=CC=C5)C)C |
溶解性 |
not available |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-oxo-2-[1-(2-oxo-2-piperidin-1-ylethyl)indol-3-yl]-N-pentylacetamide](/img/structure/B2843088.png)
![N-[1-(1H-indole-5-carbonyl)azetidin-3-yl]pyrimidin-2-amine](/img/structure/B2843089.png)
![2-[(4-fluoro-3-methylbenzenesulfonamido)methyl]-4-(methylsulfanyl)butan-2-ol](/img/structure/B2843090.png)
![N-{5-[2-(methylsulfanyl)phenyl]-1,3,4-oxadiazol-2-yl}-3-nitrobenzamide](/img/structure/B2843091.png)

![3-(4-fluorophenyl)-1-(4-methoxybenzoyl)-8-methyl-1,4,8-triazaspiro[4.5]dec-3-ene-2-thione](/img/structure/B2843096.png)
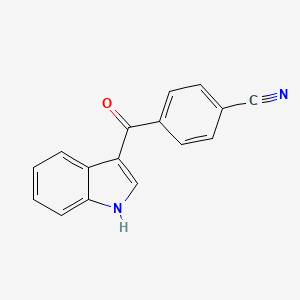
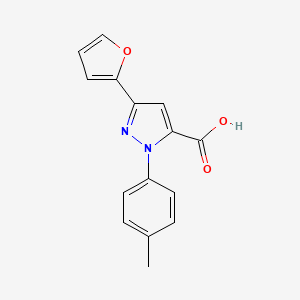
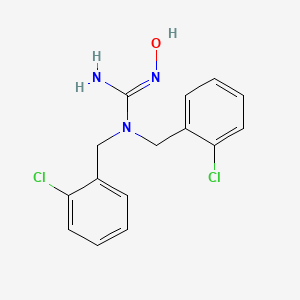
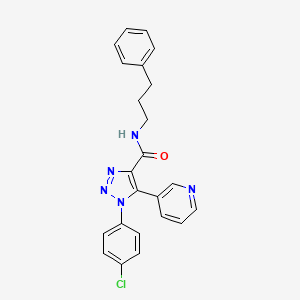
![N-(1-cyanocyclopentyl)-2-{[2-fluoro-4-(propan-2-yloxy)phenyl]amino}acetamide](/img/structure/B2843107.png)
